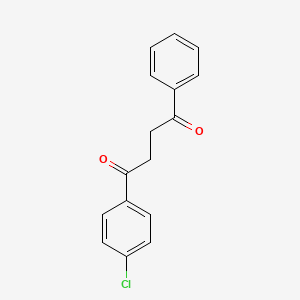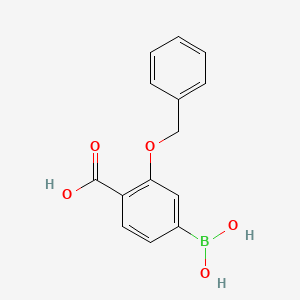
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is a complex organic compound with a molecular formula of C14H11ClO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a chloro substituent, and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form 2-nitronaphthalene. This intermediate is then reduced to 2-aminonaphthalene.
Chlorination: The 2-aminonaphthalene is chlorinated to introduce the chloro substituent at the 8-position, forming 2-amino-8-chloronaphthalene.
Acetylation: The amino group is then acetylated to form 2-acetamido-8-chloronaphthalene.
Hydrolysis and Esterification: The acetamido group is hydrolyzed to form 2-naphthalenecarboxylic acid, which is then esterified with methanol to form the methyl ester. Finally, the hydroxyl group is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Lacks the chloro substituent and acetyloxy group.
2-Naphthalenecarboxylic acid, 8-chloro-, methyl ester: Lacks the acetyloxy group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the chloro substituent.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is unique due to the presence of both the acetyloxy and chloro groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92103-30-5 |
|---|---|
Formule moléculaire |
C14H11ClO4 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-8-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO4/c1-8(16)19-13-7-9(14(17)18-2)6-11-10(13)4-3-5-12(11)15/h3-7H,1-2H3 |
Clé InChI |
VWNOQSFWRWWQDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C=CC=C2Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)




![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)




